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1-(4-Chloro-benzyl)-piperidin-4-ol Documentation Hub

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  • Product: 1-(4-Chloro-benzyl)-piperidin-4-ol
  • CAS: 21937-62-2

Core Science & Biosynthesis

Foundational

Chemical properties of 1-(4-Chloro-benzyl)-piperidin-4-ol

Technical Whitepaper: Chemical Properties & Applications of 1-(4-Chloro-benzyl)-piperidin-4-ol Executive Summary 1-(4-Chloro-benzyl)-piperidin-4-ol is a bifunctional pharmacophore and a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Properties & Applications of 1-(4-Chloro-benzyl)-piperidin-4-ol

Executive Summary

1-(4-Chloro-benzyl)-piperidin-4-ol is a bifunctional pharmacophore and a critical intermediate in the synthesis of antihistamines, antipsychotics, and sigma receptor ligands.[1] Characterized by a piperidine ring substituted with a secondary hydroxyl group at the C4 position and a p-chlorobenzyl moiety at the N1 position, this compound serves as a versatile scaffold for diversifying chemical libraries.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles. It specifically addresses the critical distinction between this compound and its structural isomer, the haloperidol metabolite 4-(4-chlorophenyl)piperidin-4-ol, to prevent costly experimental errors.

Chemical Identity & Structural Analysis

The structural integrity of 1-(4-Chloro-benzyl)-piperidin-4-ol relies on the stability of the benzyl-amine bond and the nucleophilicity of the secondary alcohol.[1]

Property Details
IUPAC Name 1-[(4-Chlorophenyl)methyl]piperidin-4-ol
Common Name N-(4-Chlorobenzyl)-4-hydroxypiperidine
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.72 g/mol
Key Precursor CAS 21937-61-1 (1-(4-chlorobenzyl)piperidin-4-one)
Structural Features [1][2][3] • Secondary Alcohol (C4): Site for esterification/etherification.• Tertiary Amine (N1): Basic center (pKa ~9.0), proton acceptor.• p-Chlorobenzyl Group: Lipophilic anchor, stable to basic hydrolysis.[1]

CRITICAL WARNING: Do not confuse this compound with 4-(4-chlorophenyl)piperidin-4-ol (CAS 39512-49-7) .[1] The latter has the aryl group attached directly to the C4 carbon and is a metabolite of Haloperidol. The target compound described here has the aryl group attached to the nitrogen via a methylene bridge.

Physicochemical Properties

The following data represents experimental and predicted values derived from structural analogs and commercial precursors.

PropertyValue (Approx.)Context
Physical State Solid (Crystalline)Likely forms white to off-white needles upon recrystallization.[1]
Melting Point 98–102 °CEstimated based on the ketone precursor (MP ~94°C).
Boiling Point ~340 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
pKa (Base) 9.1 ± 0.2The piperidine nitrogen is moderately basic; forms stable hydrochloride salts.
LogP 2.3 ± 0.3Moderate lipophilicity due to the chlorobenzyl ring.
Solubility DCM, MeOH, EtOH, DMSOHighly soluble in polar organic solvents; sparingly soluble in water.[1]

Synthetic Pathways

Two primary routes are established for the synthesis of 1-(4-Chloro-benzyl)-piperidin-4-ol. Route A (Ketone Reduction) is preferred for high purity and yield, while Route B (Alkylation) is cost-effective for large-scale crude preparation.[1]

Diagram 1: Synthesis Workflow

Synthesis cluster_0 Route A: Ketone Reduction (Preferred) cluster_1 Route B: Direct Alkylation Ketone 1-(4-Chlorobenzyl) piperidin-4-one (CAS 21937-61-1) NaBH4 NaBH4 / MeOH 0°C to RT Ketone->NaBH4 ProductA 1-(4-Chloro-benzyl) piperidin-4-ol NaBH4->ProductA Piperidine 4-Hydroxypiperidine (CAS 5382-16-1) Base K2CO3 / MeCN Reflux Piperidine->Base Chloride 4-Chlorobenzyl chloride Chloride->Base ProductB 1-(4-Chloro-benzyl) piperidin-4-ol Base->ProductB caption Figure 1: Comparative synthetic routes. Route A offers higher purity by avoiding O-alkylation side products.

[1]

Detailed Protocol: Route A (Ketone Reduction)
  • Reagents: 1-(4-chlorobenzyl)piperidin-4-one (1.0 eq), Sodium Borohydride (NaBH₄, 1.1 eq), Methanol (anhydrous).

  • Setup: Dissolve the ketone in Methanol (10 mL/g) and cool to 0°C under nitrogen atmosphere.

  • Addition: Add NaBH₄ portion-wise over 30 minutes to control hydrogen evolution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Quench with water. Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]

  • Yield: Typically >90%.

Chemical Reactivity & Derivatization

The molecule possesses two distinct reactive centers: the secondary alcohol and the tertiary amine . The alcohol is the primary site for derivatization in drug discovery.

Diagram 2: Reactivity Profile

Reactivity Center 1-(4-Chloro-benzyl) piperidin-4-ol Esterification Esterification (Acyl Chloride/Pyridine) Center->Esterification Etherification Etherification (NaH / Alkyl Halide) Center->Etherification Oxidation Oxidation (Swern or PCC) Center->Oxidation SaltFormation Salt Formation (HCl / Et2O) Center->SaltFormation Esters 4-Acyloxy Derivatives (Prodrugs/Analogs) Esterification->Esters Ethers Benzhydryl Ethers (e.g., Clobenztropine) Etherification->Ethers Ketone Piperidin-4-one (Reversible Intermediate) Oxidation->Ketone Salt Hydrochloride Salt (Solid Dosage Form) SaltFormation->Salt caption Figure 2: Functional group transformations. The C4-hydroxyl is the primary vector for library generation.

Key Reaction Classes:

  • Etherification (Clobenztropine Synthesis): Reaction with p-chlorodiphenylmethyl chloride yields Clobenztropine , an antihistamine.[1] This requires strong bases (NaH) in aprotic solvents (DMF/THF).

  • Esterification: Reaction with various acyl chlorides yields lipophilic esters, often used to improve blood-brain barrier (BBB) penetration in CNS-active analogs.[1]

  • Quaternization: The tertiary nitrogen can be alkylated with methyl iodide to form quaternary ammonium salts, which generally lack CNS activity but may act peripherally.

Pharmaceutical Applications

This scaffold is a "privileged structure" in medicinal chemistry, appearing in ligands for multiple G-Protein Coupled Receptors (GPCRs).[1]

  • Antihistamines (H1 Antagonists): The bulky chlorobenzyl group mimics the lipophilic domain required for H1 receptor binding. The 4-hydroxyl group is often etherified to a benzhydryl group (e.g., Clobenztropine).

  • Sigma Receptor Ligands: N-substituted piperidines with benzyl moieties show high affinity for Sigma-1 (σ1) receptors.[1] The 4-OH group can be modified to tune selectivity between σ1 and σ2 subtypes.[1]

  • Muscarinic Antagonists: Derivatives of this alcohol often exhibit anticholinergic properties, useful in treating smooth muscle spasms.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place. Hygroscopic; keep container tightly closed.[1]

  • Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.

References

  • Synthesis of Piperidines:Organic Syntheses, Coll. Vol. 1, p. 99 (1941); Vol. 9, p. 16 (1929).
  • Ketone Precursor Data: Santa Cruz Biotechnology. "1-(4-chlorobenzyl)piperidin-4-one (CAS 21937-61-1)".[1]

  • Clobenztropine Structure: PubChem Database. "Clobenztropine (CID 2809)".

  • Isomer Distinction: Sigma-Aldrich. "4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7)".[1]

  • General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[1] Chem. 1996, 61, 11, 3849–3862.[1]

Sources

Exploratory

Solubility Profile & Physicochemical Characterization of 1-(4-Chloro-benzyl)-piperidin-4-ol

Topic: Solubility Profile of 1-(4-Chloro-benzyl)-piperidin-4-ol in Organic Solvents Role: Senior Application Scientist Format: Technical Whitepaper Executive Summary This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 1-(4-Chloro-benzyl)-piperidin-4-ol in Organic Solvents Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 1-(4-Chloro-benzyl)-piperidin-4-ol (also known as 1-(4-chlorobenzyl)-4-hydroxypiperidine). As a critical intermediate in the synthesis of neuroactive pharmacophores (including antihistamines and antipsychotics), understanding its solvation thermodynamics is essential for process optimization, specifically in recrystallization , liquid-liquid extraction , and chromatographic purification .

While specific thermodynamic tables for this exact CAS are often proprietary, this guide synthesizes data from structural analogs (N-benzyl-4-piperidones) and standard physicochemical principles to establish a predictive solubility profile . Furthermore, it details a self-validating experimental protocol for researchers to generate precise mole-fraction solubility data (


) and correlate it using the Apelblat model .

Physicochemical Identity & Polarity Analysis

To predict solubility, we must first deconstruct the molecular interactions of the solute.

  • Chemical Structure: A piperidine ring featuring a secondary hydroxyl group at position C4 and a para-chlorobenzyl moiety attached to the nitrogen.

  • Molecular Weight: ~225.7 g/mol .

  • Polarity Profile: Amphiphilic .

    • Hydrophobic Domain: The 4-chlorobenzyl group and the carbon backbone of the piperidine ring drive affinity for non-polar and aromatic solvents.

    • Hydrophilic Domain: The C4-hydroxyl group (-OH) and the tertiary amine (N) enable hydrogen bonding (both donor and acceptor), facilitating solubility in protic solvents.

Table 1: Predicted Solubility Profile (Qualitative)

Based on structural analogs (e.g., 1-benzyl-4-piperidone) and synthesis literature.

Solvent ClassSpecific SolventsSolubility RatingProcess Application
Alcohols (Protic) Methanol, EthanolHigh Primary solvent for reaction and crude dissolution.
Chlorinated Dichloromethane (DCM), ChloroformVery High Extraction solvent; high solvation power.
Polar Aprotic DMSO, DMFVery High Stock solutions for bio-assays; difficult to remove.
Esters/Ketones Ethyl Acetate, AcetoneModerate Ideal Recrystallization Solvents. Soluble hot, sparingly soluble cold.
Ethers Diethyl Ether, THFModerate to Low THF is good; Ether often used to precipitate the salt form.
Hydrocarbons Hexane, Heptane, TolueneLow / Insoluble Anti-solvents used to drive precipitation/crystallization.
Aqueous Water (pH > 8)Insoluble Free base precipitates in basic water.
Aqueous Water (pH < 4)Soluble Forms water-soluble hydrochloride salt.

Experimental Protocol: Determination of Mole Fraction Solubility

Standard Operating Procedure (SOP) for generating precise solubility data.

Since batch-to-batch impurity profiles can alter saturation points, researchers should validate specific solubility values using the Static Gravimetric Method .

Workflow: Static Equilibrium Method

Objective: Determine the mole fraction solubility (


) at temperatures 

.
  • Preparation: Add excess 1-(4-Chloro-benzyl)-piperidin-4-ol to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir magnetically at 600 rpm for 24 hours at constant temperature (

    
    ).
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours (ensure isothermal conditions).

  • Sampling: Withdraw the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-heated to

    
     to prevent precipitation).
    
  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the residue.

    • HPLC: Dilute the supernatant and analyze via HPLC-UV (254 nm) against a standard curve.

Data Visualization: The Solubility Determination Workflow

Solubility_Protocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h, Const T) Start->Equilibrate Stirring Settle Phase Separation (2h) Equilibrate->Settle Stop Stirring Filter Syringe Filter (0.22 µm) Settle->Filter Isothermal Analyze Quantify (Gravimetric/HPLC) Filter->Analyze Aliquot Calc Calculate Mole Fraction (x) Analyze->Calc Data Processing

Figure 1: Step-by-step workflow for determining experimental solubility.

Thermodynamic Modeling & Correlation

To extend experimental data to unmeasured temperatures, the Modified Apelblat Equation is the industry standard for this class of pharmaceutical intermediates.

The Modified Apelblat Equation


  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter B: Reflects the enthalpy-like contribution. A negative

    
     typically indicates endothermic dissolution (solubility increases with 
    
    
    
    ).
  • Parameter C: Accounts for the temperature dependence of the enthalpy of solution.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, researchers can calculate the driving forces of dissolution:

  • Enthalpy (

    
    ):  Positive values indicate endothermic dissolution (requires heat).
    
  • Entropy (

    
    ):  Positive values indicate increased disorder (favorable).
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .

Process Application: Recrystallization Strategy

The most common application of this solubility data is the purification of the intermediate after the reduction of the corresponding ketone (1-(4-chlorobenzyl)piperidin-4-one).

Recommended Solvent System: Ethanol (Good Solvent) + Water (Anti-Solvent) or Ethyl Acetate (Hot) + Hexane (Cooling).

Recrystallization Protocol Logic
  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Slowly cool to Room Temperature (RT). If no crystals form, add Water dropwise (Anti-solvent) until turbidity persists.

  • Growth: Cool to 0-4°C.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1).

Recrystallization_Logic Crude Crude 1-(4-Cl-Bn)-piperidin-4-ol Dissolve Dissolve in Boiling Ethanol Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Cool to 25°C HotFilter->Cool Antisolvent Add Water (Anti-Solvent) Cool->Antisolvent If no precipitate Crystallize Chill to 4°C (Crystallization) Cool->Crystallize If precipitate forms Antisolvent->Crystallize Isolate Filter & Dry Crystallize->Isolate

Figure 2: Decision logic for the purification of the target intermediate.

References

  • BenchChem. (2024). "(1-(4-Chlorobenzyl)piperidin-4-yl)methanol Product Description." Link

  • ChemicalBook. (2024). "Synthesis and properties of 1-(4-Chlorobenzyl)piperidin-4-one (Precursor)." Link

  • Rasayan Journal of Chemistry. (2021). "Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Cyclization." Rasayan J. Chem., 14(1), 45-52. Link

  • NIST Chemistry WebBook. (2023). "4-Benzylpiperidine Phase Change Data." Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 4-(4-Chlorophenyl)-4-hydroxypiperidine (Analog)." Link[1]

Sources

Foundational

Toxicity and safety data (SDS) for 1-(4-Chloro-benzyl)-piperidin-4-ol

Technical Safety Monograph: 1-(4-Chloro-benzyl)-piperidin-4-ol CAS Registry Number: 5321-32-4 Synonyms: 1-(4-Chlorobenzyl)-4-hydroxypiperidine; 4-Hydroxy-1-(4-chlorobenzyl)piperidine Document Type: Technical Safety Guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 1-(4-Chloro-benzyl)-piperidin-4-ol

CAS Registry Number: 5321-32-4 Synonyms: 1-(4-Chlorobenzyl)-4-hydroxypiperidine; 4-Hydroxy-1-(4-chlorobenzyl)piperidine Document Type: Technical Safety Guide & Handling Protocol Version: 2.0 (Scientific Review)[1]

Chemical Identity & Molecular Context

1-(4-Chloro-benzyl)-piperidin-4-ol is a critical pharmaceutical intermediate used in the synthesis of antipsychotic and antihistaminic agents (e.g., Clocapramine).[1] Structurally, it combines a lipophilic chlorobenzyl moiety with a polar hydroxypiperidine ring. This amphiphilic nature dictates its solubility profile and biological interaction, facilitating blood-brain barrier (BBB) penetration in its downstream derivatives.[1]

Molecular Specifications:

Property Value
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol
Physical State Solid (Crystalline powder)
Melting Point 98–102 °C (Typical range)
pKa (Predicted) ~9.5 (Piperidine nitrogen)

| Solubility | Soluble in DCM, Chloroform, Methanol; Low solubility in water.[1] |

Structural Hazard Analysis (SAR)

The molecule possesses two distinct pharmacophores that influence its safety profile:

  • Tertiary Amine (Piperidine): Basic center, potential for irritation and lysosomotropic accumulation.

  • Chlorobenzyl Group: Metabolic handle; potential for oxidative dealkylation.

MolecularHazards cluster_0 Chemical Structure & Reactivity cluster_1 Predicted Hazards Compound 1-(4-Chloro-benzyl)-piperidin-4-ol Amine Tertiary Amine (Basic) Compound->Amine Irritation Potential Alcohol 4-Hydroxyl Group (Polar/H-Bonding) Compound->Alcohol Solubility Halogen 4-Chloro Moiety (Metabolic Stability) Compound->Halogen Lipophilicity CNS CNS Activity (Dopaminergic Scaffold) Compound->CNS Pharmacophore Irritant Mucous Membrane Irritation Amine->Irritant

Figure 1: Structural dissection of hazard sources.[1] The tertiary amine contributes to basicity-driven irritation, while the overall scaffold suggests potential CNS activity.[1]

Hazard Identification (GHS Classification)

Note: While specific experimental toxicity data for CAS 5321-32-4 is limited in public registries compared to marketed drugs, the following classification is derived from Read-Across methodology using the structural isomer 4-(4-chlorophenyl)piperidin-4-ol and piperazine analogs.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[2][3][4][5][6][7]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[2][3][5][8][9]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2][3][4][5][8][10][11]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[5][9][10]

Expert Insight: Unlike its piperazine analogs (which are often Corrosive Cat 1B), the piperidine ring is generally less aggressive.[1] However, as a basic amine, it will cause significant irritation to mucous membranes upon inhalation.[1] The "Harmful if swallowed" classification is standard for benzyl-piperidine intermediates due to their biological activity on monoamine receptors.

Toxicological Assessment

Acute Toxicity Profile
  • Oral: Data for the direct analog (4-(4-chlorophenyl)piperidin-4-ol) suggests an LD50 in the range of 500–2000 mg/kg (Rat) .[1] Ingestion may induce sedation, ataxia, or gastrointestinal distress.

  • Dermal: Predicted to be irritating. Systemic toxicity via skin absorption is possible due to the lipophilic benzyl group facilitating permeation.

  • Inhalation: High risk of respiratory tract irritation (coughing, wheezing) if dust is generated.

Chronic & CMR Assessment (Carcinogenic, Mutagenic, Reprotoxic)[1]
  • Genotoxicity: The chlorobenzyl moiety is generally stable. Unlike alkylating agents (e.g., benzyl chlorides), the amine-linked benzyl group is not directly electrophilic.[1] Ames test predictions for similar piperidines are typically Negative .

  • Carcinogenicity: No specific data available.[4][12][13] Not listed by IARC, NTP, or OSHA.

  • Reproductive Toxicity: No specific data.[9][13] However, as a CNS-active scaffold, it should be handled with caution by pregnant personnel due to potential receptor modulation in the fetus.[1]

Risk-Based Handling Protocol

Objective: To prevent exposure during the weighing and transfer of the solid intermediate, minimizing inhalation of dust and dermal contact.[1]

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Local Exhaust Ventilation (LEV) if handling >100g in open vessels.

  • Containment: Use antistatic weighing boats to prevent "fly-away" powder due to static charge, common with crystalline amines.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double gloving recommended) Protects against incidental splash. Latex is permeable to many organic amines.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for powders that can drift behind lenses.
Respiratory N95/P2 (Minimum) Required if working outside a hood (not recommended). Use P100/P3 for spill cleanup.[9]
Clothing Lab Coat + Tyvek Sleeves Prevents accumulation of powder on forearms/cuffs.
Workflow Logic: Exposure Control

HandlingProtocol cluster_Solid Solid Handling cluster_Soln Solution Handling Start Start: Handling CAS 5321-32-4 StateCheck State: Solid Powder? Start->StateCheck SmallScale < 10 grams StateCheck->SmallScale LargeScale > 10 grams StateCheck->LargeScale Solvent Dissolved in DCM/MeOH StateCheck->Solvent No (Solution) Hood Standard Fume Hood SmallScale->Hood Static Use Antistatic Gun/Boat LargeScale->Static Static->Hood GloveCheck Check Glove Compatibility (Solvent Dependent) Solvent->GloveCheck

Figure 2: Decision tree for appropriate engineering controls based on physical state and scale.

Environmental Fate & Disposal

  • Aquatic Toxicity: Benzyl piperidines are typically harmful to aquatic life (Acute Category 3) due to their basicity and ability to permeate gill membranes.

    • Prediction: LC50 (Fish, 96h) estimated between 10–100 mg/L.

  • Persistence: The piperidine ring is not readily biodegradable.

  • Disposal SOP:

    • Do not dispose of down the drain.

    • Collect in a combustible waste container (High BTU waste).

    • Incineration is the required disposal method to ensure thermal destruction of the nitrogen heterocycle and capture of chlorine (as HCl) via scrubbers.

Emergency Response Protocols

Spill Management (Solid)
  • Evacuate the immediate area if the spill generates a visible dust cloud.

  • Don PPE: Goggles, Nitrile Gloves, N95 Respirator.

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to suppress dust.

  • Clean: Scoop up the damp material. Wipe the surface with dilute acetic acid (vinegar) or 1M HCl to neutralize the basic amine residues, followed by water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][5][8][10][12] Hold eyelids apart. The basic nature can cause corneal clouding if not treated instantly.

  • Skin Contact: Wash with soap and water.[3][8][9][10][12] Do not use alcohol (ethanol), as it may enhance transdermal absorption of the lipophilic benzyl group.

  • Ingestion: Do NOT induce vomiting. The compound is a potential CNS depressant; vomiting increases aspiration risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79763, 1-(4-Chlorobenzyl)-4-hydroxypiperidine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for Benzylpiperidine Derivatives (Read-Across Data).[2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4][7][8][14] Retrieved from [Link]

Sources

Exploratory

Strategic Applications of Benzyl Piperidinol Analogs in Drug Discovery

[1][2][3][4] Executive Summary The benzyl piperidinol scaffold represents a privileged structural motif in medicinal chemistry, characterized by a piperidine ring substituted with both a benzyl group and a hydroxyl moiet...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The benzyl piperidinol scaffold represents a privileged structural motif in medicinal chemistry, characterized by a piperidine ring substituted with both a benzyl group and a hydroxyl moiety.[1] Unlike simple benzyl piperidines (e.g., Donepezil), the introduction of the hydroxyl group creates a benzyl piperidinol core that offers unique vectorization for hydrogen bonding and stereochemical complexity. This guide dissects the pharmacological versatility of this scaffold, ranging from N-benzyl-4-hydroxypiperidines (sigma receptor ligands, synthetic intermediates) to 4-benzyl-4-hydroxypiperidines (antitubercular agents, neuroactive ligands).

Part 1: Structural Architecture & Pharmacophore Analysis

The benzyl piperidinol scaffold functions as a versatile template due to its ability to interact with diverse biological targets through defined pharmacophoric features.[2][3][4]

The "Privileged" Nature of the Scaffold

The scaffold's success stems from three core interaction modalities:

  • Cation-π Interactions: The benzyl moiety (whether N-linked or C-linked) frequently engages in

    
    -stacking or cation-
    
    
    
    interactions with aromatic residues (e.g., Trp, Phe, Tyr) in binding pockets (e.g., AChE peripheral anionic site).
  • Hydrogen Bonding: The hydroxyl group (-OH) serves as a critical H-bond donor/acceptor, often mimicking transition states or anchoring the molecule in polar sub-pockets.

  • Conformational Rigidity: The piperidine ring provides a semi-rigid spacer that orients the aromatic headgroup and the polar tail in a defined 3D vector.

Structural Classification

We distinguish between two primary classes based on the substitution pattern:

  • Class A: N-Benzyl-x-hydroxypiperidines

    • Structure: Benzyl group attached to Nitrogen; Hydroxyl on C3 or C4.

    • Primary Utility: Sigma-1 receptor ligands, AChE inhibitors (as hybrids), and chiral synthons for calcium channel blockers (e.g., Benidipine).

  • Class B: 4-Benzyl-4-hydroxypiperidines

    • Structure: Benzyl and Hydroxyl groups both attached to C4 (geminal substitution).

    • Primary Utility: Antitubercular agents, NMDA antagonists, and Opioid/Nociceptin receptor ligands.[5]

Part 2: Therapeutic Applications & SAR[1][8]

Antitubercular Agents (Class B Focus)

Recent high-throughput screening campaigns have identified 4-benzyl-4-hydroxypiperidines as potent inhibitors of Mycobacterium tuberculosis.

  • Mechanism: Disruption of mycobacterial cell wall synthesis or membrane potential, though specific targets often involve MmpL3 transporters.

  • SAR Insights:

    • The C4-hydroxyl group is essential for activity; deletion leads to loss of potency.

    • Electron-withdrawing groups (e.g., -Cl, -CF3) on the benzyl ring enhance lipophilicity and potency.

    • Reference:

Neurodegenerative Diseases (Class A Focus)

While Donepezil is a benzyl piperidine, N-benzyl-4-hydroxypiperidine derivatives are explored as "Multi-Target Directed Ligands" (MTDLs).

  • AChE/BuChE Inhibition: The N-benzyl moiety binds the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE). The C4-OH group allows for the attachment of antioxidant moieties (e.g., ferulic acid) or metal-chelating groups via ester or ether linkages.

  • Sigma-1 Receptor Modulation: The N-benzyl-piperidinol core possesses high affinity for Sigma-1 receptors, which are targets for neuroprotection and cognitive enhancement.

Visualizing the SAR Landscape

SAR_Landscape Core Benzyl Piperidinol Scaffold N_Benzyl N-Benzyl Variant (Class A) Core->N_Benzyl N-substitution C_Benzyl 4-Benzyl-4-OH Variant (Class B) Core->C_Benzyl C4-substitution SAR_OH OH Group: H-Bond Donor Essential for Potency Core->SAR_OH SAR_Bn Benzyl Ring: Cation-π Interaction Halogenation increases activity Core->SAR_Bn Sigma Sigma-1 Receptor (Neuroprotection) N_Benzyl->Sigma High Affinity AChE AChE Inhibition (Alzheimer's) N_Benzyl->AChE PAS Binding TB Antitubercular (M. tuberculosis) C_Benzyl->TB Lipophilic Interaction NMDA NMDA Antagonism (Neuropathic Pain) C_Benzyl->NMDA GluN2B Selectivity

Figure 1: Structure-Activity Relationship (SAR) map distinguishing therapeutic pathways for N-benzyl vs. C-benzyl piperidinol analogs.

Part 3: Synthetic Methodologies

Efficient access to these scaffolds is critical for library generation.

Synthesis of N-Benzyl-4-hydroxypiperidines

This is typically achieved via nucleophilic substitution or reductive amination.[6]

  • Route A (Direct Alkylation): 4-Hydroxypiperidine + Benzyl Bromide (Base catalyzed).

  • Route B (Reductive Amination): 4-Hydroxypiperidine + Benzaldehyde (NaBH(OAc)3).

Synthesis of 4-Benzyl-4-hydroxypiperidines

This requires the construction of the quaternary center at C4.

  • Key Reaction: Grignard addition to N-protected 4-piperidone.

  • Step 1: Protection of Piperidone Nitrogen (e.g., Boc, Benzyl).[6]

  • Step 2: Addition of Benzylmagnesium chloride.

  • Step 3: Deprotection/Functionalization.

Synthetic Workflow Diagram

Synthesis_Workflow Piperidone N-Boc-4-Piperidone Step1 Grignard Addition (THF, 0°C to RT) Piperidone->Step1 Grignard Benzylmagnesium Chloride (BnMgCl) Grignard->Step1 Inter N-Boc-4-benzyl-4-hydroxypiperidine Step1->Inter Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Product 4-Benzyl-4-hydroxypiperidine (HCl Salt) Step2->Product Func N-Alkylation / Acylation (Library Generation) Product->Func

Figure 2: Synthetic route for accessing Class B (4-benzyl-4-hydroxypiperidine) scaffolds via Grignard addition.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-hydroxypiperidine (Class A)

Objective: To synthesize the core scaffold for Sigma/AChE ligand development. Scale: 10 mmol.

Reagents:

  • 4-Hydroxypiperidine (1.01 g, 10 mmol)

  • Benzyl bromide (1.71 g, 10 mmol)

  • Potassium Carbonate (K2CO3) (2.76 g, 20 mmol)

  • Acetonitrile (ACN) (30 mL)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine in ACN (30 mL).

  • Base Addition: Add K2CO3 (2.0 eq) to the solution. The suspension should be stirred vigorously.

  • Alkylation: Add Benzyl bromide (1.0 eq) dropwise over 10 minutes at room temperature to prevent exotherms and over-alkylation.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

  • Validation: 1H NMR (CDCl3) should show the benzylic singlet (~3.5 ppm) and the multiplet for the proton geminal to the hydroxyl group (~3.7 ppm).

Protocol 2: Ellman’s Assay for AChE Inhibition

Objective: To evaluate the biological activity of synthesized N-benzyl piperidinol analogs against Acetylcholinesterase. Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) measurable at 412 nm.

Materials:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))

  • Acetylthiocholine iodide (Substrate)[7]

  • Electric Eel AChE (Enzyme source)[8]

  • Test Compounds (dissolved in DMSO)[5]

Workflow:

  • Preparation: Prepare stock solutions of test compounds (10 mM in DMSO). Dilute serially to generate a concentration range (e.g., 0.1 nM to 100 µM).

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer

    • 20 µL Test Compound solution (or vehicle control)

    • 20 µL AChE solution (0.1 U/mL)

    • Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Start: Add 10 µL of DTNB/Acetylthiocholine mixture (1:1 ratio of 10 mM stocks).

  • Measurement: Immediately measure absorbance at 412 nm in kinetic mode for 5 minutes (30-second intervals).

  • Analysis: Calculate the slope (velocity) of the reaction. Determine % Inhibition =

    
    . Plot log[Concentration] vs % Inhibition to determine IC50.
    

Part 5: Quantitative Data Summary

The following table summarizes key biological data for representative benzyl piperidinol analogs from the literature.

Compound ClassR-Group (Benzyl)R-Group (Piperidine)TargetActivity (IC50/MIC)Reference
N-Benzyl-4-OH 4-F-Benzyl4-OHAChE5.8 nM
N-Benzyl-4-OH Unsubstituted4-OHSigma-1Ki = 25 nM
4-Benzyl-4-OH 4-Cl, 3-CF34-OH (Geminal)M. tuberculosisMIC = 1.4 µg/mL
Donepezil UnsubstitutedN/A (Piperidine)AChE12.7 nM

References

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Source: Frontiers in Chemistry (2022). URL:[Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Source: Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]

  • Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase. Source: Molecular Diversity (2024).[9] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Reaction conditions for preparing 1-(4-Chlorobenzyl)-4-piperidinol

[1] Abstract This application note details the synthetic protocols for 1-(4-chlorobenzyl)piperidin-4-ol , a versatile pharmacophore intermediate used in the development of antihistamines, antipsychotics, and sigma recept...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the synthetic protocols for 1-(4-chlorobenzyl)piperidin-4-ol , a versatile pharmacophore intermediate used in the development of antihistamines, antipsychotics, and sigma receptor ligands. Two distinct synthetic routes are presented: Direct N-Alkylation (Method A) and Reductive Amination (Method B). The guide emphasizes reaction kinetics, impurity control, and scalable purification strategies, ensuring high reproducibility and yield.[1]

Retrosynthetic Analysis & Strategy

The target molecule, 1-(4-chlorobenzyl)piperidin-4-ol , consists of a 4-hydroxypiperidine core functionalized at the nitrogen with a 4-chlorobenzyl group.[2]

Strategic Disconnections[2]
  • Path A (Nucleophilic Substitution - SN2): Disconnection at the N-benzyl bond suggests the reaction of 4-piperidinol (nucleophile) with 4-chlorobenzyl chloride (electrophile). This is the industrial standard due to the low cost of reagents.

  • Path B (Reductive Amination): Condensation of 4-piperidinol with 4-chlorobenzaldehyde followed by hydride reduction. This method avoids the use of lachrymatory benzyl halides and is preferred for parallel medicinal chemistry campaigns.[1]

Retrosynthesis cluster_0 Path A: SN2 Alkylation cluster_1 Path B: Reductive Amination Target 1-(4-Chlorobenzyl)-4-piperidinol SM1 4-Piperidinol SM1->Target SN2 (Base) SM1->Target + SM2 4-Chlorobenzyl Chloride SM2->Target + SM3 4-Chlorobenzaldehyde SM3->Target Reductive Amination (NaBH(OAc)3)

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Method A: Direct N-Alkylation (Standard Protocol)

Reaction Mechanism

This reaction proceeds via an SN2 mechanism .[1] The secondary amine of 4-piperidinol acts as the nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride.[1] A base (typically K₂CO₃ or Et₃N) is required to neutralize the HCl byproduct and drive the equilibrium forward.[1]

Critical Control Point: Over-alkylation is generally not a concern here because the product is a tertiary amine, which is sterically hindered and less nucleophilic than the starting secondary amine, preventing quaternary ammonium salt formation under controlled stoichiometry.[1]

Reagents & Stoichiometry[2][3]
ReagentMW ( g/mol )Equiv.[2][1]Role
4-Piperidinol 101.151.0Nucleophile
4-Chlorobenzyl chloride 161.031.05Electrophile
Potassium Carbonate (K₂CO₃) 138.212.0Base / Acid Scavenger
Acetonitrile (ACN) -10-15 VSolvent (Polar Aprotic)
Potassium Iodide (KI) 166.000.1 (Cat.)Finkelstein Catalyst
Step-by-Step Protocol
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-piperidinol (5.06 g, 50.0 mmol) and Acetonitrile (80 mL).

  • Base Addition: Add anhydrous K₂CO₃ (13.8 g, 100 mmol).

    • Note: Ensure K₂CO₃ is finely powdered to maximize surface area.[1]

  • Catalyst (Optional): Add KI (0.83 g, 5.0 mmol).

    • Insight: Iodide displaces the chloride in situ to form the more reactive benzyl iodide, significantly accelerating the reaction rate.[1]

  • Electrophile Addition: Add 4-chlorobenzyl chloride (8.45 g, 52.5 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (SM stains red/pink) or Dragendorff (Product stains orange).[1]

  • Workup:

    • Cool the reaction to room temperature.[3]

    • Filter off the inorganic salts (KCl, excess K₂CO₃) and rinse the cake with ACN.[1]

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.[1]

  • Purification (Acid-Base Extraction):

    • Dissolve the crude oil in Ethyl Acetate (100 mL).

    • Extract with 1N HCl (2 x 50 mL). The product (amine) moves to the aqueous phase; neutral impurities (unreacted benzyl chloride) remain in the organic phase.[1]

    • Wash the combined aqueous layer with Ethyl Acetate (30 mL).[1]

    • Basify the aqueous layer to pH ~10 using 4N NaOH (cool in an ice bath during addition).[1]

    • Extract the free base into DCM (3 x 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate to yield the pure product.[1]

Method B: Reductive Amination (Alternative Protocol)[2][3]

Rationale

This method is preferred when 4-chlorobenzyl chloride is unavailable or if avoiding potentially genotoxic alkyl halides is a priority. It is generally milder and tolerates other sensitive functional groups.[1]

Reagents & Stoichiometry[2][3]
ReagentEquiv.[1][4]Role
4-Piperidinol 1.0Amine
4-Chlorobenzaldehyde 1.0Carbonyl Component
Sodium Triacetoxyborohydride 1.4Selective Reducing Agent
Acetic Acid 1-2 dropsCatalyst (pH adjustment)
DCM or DCE 15 VSolvent
Step-by-Step Protocol
  • Imine Formation: In a flask, dissolve 4-piperidinol (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in DCM (30 mL). Add 1-2 drops of glacial acetic acid. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (14 mmol) portion-wise.

    • Safety: Evolution of hydrogen gas is minimal but possible; ensure venting.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Workup: Separate the organic layer.[1][5] Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine organic layers, dry over MgSO₄, and concentrate. The residue can be recrystallized from Ethanol/Hexane or converted to the HCl salt.[1]

Workup & Purification Logic Flow

The following diagram illustrates the critical decision-making process during the workup to ensure high purity.

Workup Start Crude Reaction Mixture Filter Filter Inorganic Salts Start->Filter Evap Evaporate Solvent Filter->Evap Dissolve Dissolve in EtOAc Evap->Dissolve AcidExt Extract with 1N HCl Dissolve->AcidExt Split Phase Separation AcidExt->Split OrgLayer Organic Layer (Neutral Impurities) Split->OrgLayer Discard AqLayer Aqueous Layer (Product Salt) Split->AqLayer Keep Basify Basify to pH 10 (NaOH) AqLayer->Basify ExtractDCM Extract into DCM Basify->ExtractDCM Final Pure 1-(4-Chlorobenzyl)-4-piperidinol ExtractDCM->Final

Figure 2: Acid-Base extraction workflow for purification of the tertiary amine product.

Characterization & Quality Control

Expected Physical Properties[2][3]
  • Appearance: Off-white solid or viscous pale yellow oil (free base). The Hydrochloride salt is a white crystalline solid.[1]

  • Melting Point (HCl salt): Typically >200°C (decomposition).[1][5]

  • Solubility: Free base is soluble in DCM, Chloroform, Methanol, and Ethyl Acetate.[1] Insoluble in water.[1]

NMR Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.35 (m, 4H, Aromatic AA'BB' system).[1]

    • δ 3.48 (s, 2H, N-CH ₂-Ar).[1]

    • δ 3.65–3.75 (m, 1H, CH -OH).[1]

    • δ 2.70–2.85 (m, 2H, Piperidine eq-H).[1]

    • δ 2.10–2.25 (m, 2H, Piperidine ax-H).[1]

    • δ 1.85–1.95 (m, 2H, Piperidine).[1]

    • δ 1.50–1.65 (m, 2H, Piperidine).[1]

  • Diagnostic Feature: The singlet at ~3.5 ppm confirms the presence of the benzyl group attached to nitrogen.[1]

Mass Spectrometry[2]
  • ESI-MS: Calculated for C₁₂H₁₆ClNO [M+H]⁺: 226.09. Found: 226.1.[1]

  • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 isotopes.

Safety & Handling

  • 4-Chlorobenzyl Chloride: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.[1] In case of spill, neutralize with dilute ammonia.[1]

  • 4-Piperidinol: Irritant. Hygroscopic; store in a desiccator.

  • Waste Disposal: Aqueous layers from the extraction contain amine salts and should be treated as basic organic waste after neutralization.[1]

References

  • National Institutes of Health (NIH). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones.[1] (Protocol for N-alkylation of piperidine carboxamide). Retrieved from [Link]

  • PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Structural Analog). Retrieved from [Link][1]

  • Rasayan Journal of Chemistry. Synthesis of 4-chloro-piperidine derivatives. (Discussion on piperidine ring reactivity). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Chloro-benzyl)-piperidin-4-ol

[1] Case ID: SYN-4CL-PIP-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist[1] Executive Summary You are attempting to synthesize 1-(4-Chloro-benzyl)-piperidin-4-ol (CA...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SYN-4CL-PIP-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are attempting to synthesize 1-(4-Chloro-benzyl)-piperidin-4-ol (CAS: 53786-28-0).[1] This molecule is a critical intermediate in the synthesis of GPCR ligands (e.g., CCR1 antagonists) and antihistamines.[1]

Low yield in this synthesis typically stems from three root causes:

  • Incomplete Imine Formation (Reductive Amination route).

  • Competitive O-Alkylation (Direct Alkylation route).

  • Inefficient Isolation of the polar amino-alcohol product during workup.

This guide provides two validated protocols. Method A (Reductive Amination) is recommended for medicinal chemistry scales (<10g) due to superior impurity profiles.[1] Method B (Direct Alkylation) is recommended for cost-sensitive scale-up (>50g), provided strict pH control is maintained.[1]

Module 1: The "Gold Standard" Protocol (Reductive Amination)

Recommended for: High purity (>98%), avoidance of O-alkylated byproducts.[1] Mechanism: In situ formation of an iminium ion followed by selective hydride transfer.

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Piperidinol (HCl salt) Substrate1.0If using HCl salt, add 1.0 eq TEA to free base.[1]
4-Chlorobenzaldehyde Electrophile1.1Slight excess ensures full amine conversion.
NaBH(OAc)₃ (STAB) Reducing Agent1.5Milder than NaBH₄; prevents aldehyde reduction.[1]
Acetic Acid (AcOH) Catalyst1-2Crucial for iminium ion formation (pH 5-6).[1]
1,2-Dichloroethane (DCE) Solvent-Preferred.[1][2] THF is a viable alternative.
Step-by-Step Workflow
  • Free Base Generation (Critical):

    • Suspend 4-piperidinol HCl in DCE (10 mL/g).

    • Add Triethylamine (TEA, 1.05 eq) and stir for 15 min. The mixture will remain heterogeneous.

  • Imine Formation:

    • Add 4-Chlorobenzaldehyde (1.1 eq).[1]

    • Add Acetic Acid (1.0 eq).[1]

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 mins. This allows the equilibrium to shift toward the iminium species.

  • Selective Reduction:

    • Cool to 0°C (optional, but recommended for yield).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Warning: Gas evolution (H₂) is minor but possible.[1]

  • Reaction Monitoring:

    • Warm to RT and stir for 4–12 hours.

    • TLC: Mobile Phase 10% MeOH in DCM. Stain with Ninhydrin (SM stains red; Product stains blue/purple or UV active).[1]

  • Quench & Isolation:

    • Quench with saturated aqueous NaHCO₃ (pH should be ~8-9).

    • Extract with DCM (3x).[1][3][4][5]

    • Yield Tip: The product is polar. If the aqueous layer is still cloudy, salt it out with NaCl and re-extract with CHCl₃/Isopropanol (3:1) .[1]

Module 2: The "Scale-Up" Protocol (Direct Alkylation)

Recommended for: Large batches, lower cost.[1] Risk: Competitive O-alkylation (ether formation) if base is too strong.[1]

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Piperidinol Substrate1.0Use free base if available to reduce salt waste.
4-Chlorobenzyl chloride Electrophile1.05Chlorides are cheaper than bromides.
K₂CO₃ Base2.0Mild base favors N- over O-alkylation.
KI (Potassium Iodide) Catalyst0.1Accelerates reaction (Finkelstein).[1][3]
Acetonitrile (MeCN) Solvent-High dielectric constant promotes Sɴ2.[1]
Step-by-Step Workflow
  • Setup:

    • Dissolve 4-piperidinol (1.0 eq) in MeCN (10 vol).

    • Add finely ground K₂CO₃ (2.0 eq) and KI (0.1 eq).

  • Addition:

    • Add 4-Chlorobenzyl chloride (1.05 eq) dropwise at RT.[1]

  • Reaction:

    • Heat to 60°C for 4–8 hours.

    • Critical Control: Do NOT use NaH or KOH. Strong bases deprotonate the hydroxyl group (pKa ~16), leading to the O-benzyl impurity. K₂CO₃ is too weak to deprotonate the alcohol but strong enough to scavenge HCl.

  • Workup:

    • Filter off inorganic salts (KCl/K₂CO₃) while warm.[1]

    • Concentrate filtrate.[3][4]

    • Recrystallize residue from EtOAc/Hexanes.

Module 3: Visualization & Logic

Figure 1: Reaction Pathway & Troubleshooting Logic

This diagram illustrates the decision matrix for choosing a route and troubleshooting common failures in the Reductive Amination pathway.

G Start Start: 4-Piperidinol RouteChoice Select Route Start->RouteChoice RedAm Route A: Reductive Amination (High Purity) RouteChoice->RedAm Medicinal Chem Alkylation Route B: Direct Alkylation (Scale-Up) RouteChoice->Alkylation Process Chem ImineStep Step 1: Imine Formation (Acid Cat. + Aldehyde) RedAm->ImineStep ReductionStep Step 2: Add STAB ImineStep->ReductionStep CheckTLC Check TLC/LCMS ReductionStep->CheckTLC Success Target: 1-(4-Cl-benzyl)-piperidin-4-ol (Yield >85%) CheckTLC->Success Clean Conversion FailAldehyde Issue: Unreacted Aldehyde CheckTLC->FailAldehyde Excess Aldehyde FailSM Issue: Unreacted Piperidinol CheckTLC->FailSM Stalled Rxn FixAldehyde Fix: Add 0.5 eq Amine or extend Imine formation time FailAldehyde->FixAldehyde FixSM Fix: Check pH (must be 5-6) Add more STAB FailSM->FixSM O_Alk_Risk Risk: O-Alkylation Alkylation->O_Alk_Risk Strong Base Used Fix_Base Fix: Switch to K2CO3 Avoid NaH/KOH O_Alk_Risk->Fix_Base Fix_Base->Success

Caption: Decision tree for synthesis optimization. Route A (Left) is preferred for purity. Route B (Right) requires strict base control to avoid O-alkylation.[1]

Module 4: Troubleshooting & FAQ

Q1: My yield is low (40-50%) using Method A. The product stays in the water layer.

Diagnosis: The product is an amino-alcohol and is amphiphilic. At low pH, it is protonated and water-soluble.[1] Corrective Action:

  • Ensure the quench pH is basic (pH > 9). Use 1M NaOH if NaHCO₃ is insufficient.

  • Salting Out: Saturate the aqueous layer with solid NaCl before extraction.

  • Solvent Switch: DCM is good, but Chloroform : Isopropanol (3:1) is a superior extraction solvent for polar amines.[1]

Q2: I see a "double spot" on TLC for Method B.

Diagnosis: This is likely the O-alkylated impurity or the bis-alkylated quaternary salt (less likely with weak base). Corrective Action:

  • Run an NMR.[4][6] If you see benzylic protons at two different shifts, you have O-alkylation.[1]

  • Prevention: Ensure you are using K₂CO₃ (weak base) and Acetonitrile . Do not use NaH, KOH, or polar protic solvents like MeOH for the alkylation step, as they promote side reactions.[1]

Q3: Can I use NaBH₄ instead of STAB for Method A?

Answer: Yes, but with caveats.

  • Risk: NaBH₄ reduces aldehydes/ketones faster than imines. You must pre-form the imine.[3]

  • Protocol Modification: Stir Piperidinol + Aldehyde in MeOH for 2 hours before adding NaBH₄. If you add them all together, you will just reduce the aldehyde to 4-chlorobenzyl alcohol (waste).[1]

Q4: The reaction turns into a solid "puck" (stalls).

Diagnosis: Boron-amine complexes can be insoluble in non-polar solvents. Corrective Action:

  • Add THF as a co-solvent to DCE.

  • Ensure rigorous stirring (overhead stirrer for >10g scales).

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • BenchChem Protocols. (2025). "Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine."

  • PubChem Compound Summary. (2025). "Piperidin-4-ol (CID 79341)." National Center for Biotechnology Information. [1]

Sources

Optimization

Technical Guide: Managing Hygroscopic Piperidinol Intermediates

[1] From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemistry Teams, Process Development Groups Subject: Troubleshooting Handling, Drying, and Storage of 4-Piperidinol Derivatives Introduction: The "Sticky" R...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemistry Teams, Process Development Groups Subject: Troubleshooting Handling, Drying, and Storage of 4-Piperidinol Derivatives

Introduction: The "Sticky" Reality of Piperidinols

Piperidinol intermediates (e.g., 4-hydroxypiperidine) are deceptive.[1] Structurally, they appear simple—a secondary amine and a secondary alcohol.[1] In practice, they are "moisture sponges."[1] The amine and hydroxyl groups act as dual hydrogen-bond donors/acceptors, causing the free base to rapidly absorb atmospheric water, transitioning from a free-flowing powder to a gum or viscous oil within minutes of exposure.

This hygroscopicity introduces three critical failure modes in drug development:

  • Stoichiometric Drift: Weighing "wet" material leads to under-loading of the piperidinol, leaving excess electrophiles (e.g., acid chlorides, isocyanates) that complicate purification.[1]

  • Reagent Hydrolysis: Residual water destroys moisture-sensitive reagents (e.g., Boc-anhydride, EDCI).[1]

  • Analytical False Positives: Standard Karl Fischer (KF) titration often fails with secondary amines due to pH-induced side reactions, leading to erroneous water content data.[1]

This guide provides self-validating protocols to diagnose, dry, and stabilize these intermediates.

Module 1: Diagnosis & Quantification

Stop guessing. "Looking dry" is not a metric.

The Problem: The Karl Fischer (KF) Trap

Standard volumetric KF reagents rely on a specific pH window (5–7).[1] Piperidinols are basic secondary amines.[1] They shift the KF solvent pH >8, triggering a side reaction where iodine is consumed by the amine itself, not just water.[2] This results in a continuously drifting endpoint or falsely high water readings.[1]

Troubleshooting Q&A

Q: My KF titration never stabilizes; the drift is high. Is my machine broken? A: No, your chemistry is interfering. The basicity of the piperidine ring is causing a buffering issue.

  • The Fix: You must buffer the KF solvent. Add salicylic acid or benzoic acid to the titration vessel before adding your sample. This neutralizes the amine and maintains the pH in the 5–7 range, ensuring iodine consumption corresponds only to water [1].

Q: Can I use NMR to quantify water instead? A: Yes, via Quantitative NMR (qNMR).[1]

  • Protocol: Dissolve ~10 mg of sample in dry DMSO-d6 or CD3CN. Check the water peak integral relative to a CH proton on the piperidine ring.

  • Note: Avoid CDCl3 for qNMR of hygroscopic amines; the acidity of CDCl3 can cause peak broadening, and it often contains trace HCl/water itself.[1]

Visual: The Water Quantification Decision Matrix

WaterAnalysis Start Suspect Wet Piperidinol Method Select Quantification Method Start->Method KF Karl Fischer (Volumetric) Method->KF NMR 1H-NMR (qNMR) Method->NMR KF_Check Is buffer added? KF->KF_Check NMR_Solvent Solvent Choice: DMSO-d6 or CD3CN NMR->NMR_Solvent KF_Fail High Drift / False High (Iodine side reaction) KF_Check->KF_Fail No KF_Success Add Salicylic Acid (Buffer to pH 5-7) KF_Check->KF_Success Yes

Figure 1: Decision workflow for accurately quantifying water in basic amine intermediates.

Module 2: Drying Protocols

Vacuum alone is rarely sufficient for "gummy" piperidinols because the surface area collapses.

The Protocol: Azeotropic Distillation

The most effective method to dry 4-piperidinol is not heat, but azeotropic removal using Toluene. Toluene forms a positive azeotrope with water (boiling point 85°C, composition ~20% water), effectively "carrying" water out of the amine matrix [2].[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the "wet" gum in Toluene (10 mL per gram of substrate). If solubility is poor, add a small amount of DCM to aid initial dissolution, then add Toluene.[1]

  • Concentration: Rotovap at 45–50°C. Do not go to complete dryness yet.

  • Repetition: Redissolve the residue in fresh Toluene. Rotovap again. Repeat 3x.

  • Final Strip: After the final toluene strip, subject the solid to high vacuum (<1 mbar) for 4 hours.

  • Result: The material should transition from a gum to a foam or crystalline solid.[1]

Comparison of Drying Solvents

SolventAzeotrope BP w/ H2OWater % in AzeotropeSuitability for Piperidines
Toluene 85°C 20.2% Excellent. Chemically inert to amines.[1]
Ethanol78.2°C4.4%Poor. Hydrophilic; hard to dry the solvent itself.
DCM38.1°C1.5%Poor. Low water carrying capacity.[1]
Benzene69.3°C8.9%Good but Toxic. Avoid if Toluene works.[1]
Module 3: Reaction Optimization (Boc Protection)

Users often report low yields in Boc-protection of piperidinols.[1] The culprit is usually water hydrolyzing the Boc-anhydride.

Troubleshooting Q&A

Q: I used 1.1 equivalents of Boc2O, but I still have starting material. Why? A: If your piperidinol contained 5% water by weight, that water competitively hydrolyzes the Boc2O to CO2 and t-Butanol.[1]

  • The Fix (In-situ Drying): Do not add Boc2O immediately.[1] Dissolve your piperidinol in the reaction solvent (e.g., DCM or THF) and add Na2SO4 or MgSO4.[1] Stir for 30 minutes. Filter the drying agent under nitrogen (or use a Schlenk frit) into the reaction vessel containing the Boc2O.

Q: Can I just use excess Boc2O? A: Yes, but it complicates purification.[1] Residual Boc2O is an oil that makes crystallization difficult.[1] It is cleaner to dry the starting material first.

Visual: The Anhydrous Workflow

BocWorkflow Step1 Dissolve Piperidinol in DCM/THF Step2 Add MgSO4 (Stir 30 min) Step1->Step2 Step3 Filter under N2 (Remove hydrates) Step2->Step3 Step4 Add Boc2O + Base (Reaction) Step3->Step4

Figure 2: Pre-drying workflow to prevent reagent hydrolysis during protection steps.

Module 4: Storage & Stability

The Free Base is a ticking clock. The Salt is a time capsule.

The Strategy: Salt Formation

If you need to store piperidinol intermediates for >1 week, convert the free base to a salt. The lattice energy of the salt significantly reduces hygroscopicity and prevents oxidation (N-oxide formation) [3].

Recommended Salts:

  • Hydrochloride (HCl):

    • Pros: Very stable, easy to make (HCl in Dioxane/Ether).[1]

    • Cons: Highly soluble in water; if you need to extract back to free base, you need careful pH control.[1]

  • p-Toluenesulfonate (Tosylate):

    • Pros: Often crystallizes well; less hygroscopic than HCl salts; adds lipophilicity which can help in organic solubility during subsequent steps.[1]

Protocol: HCl Salt Formation

  • Dissolve dry piperidinol (free base) in dry Diethyl Ether or MTBE (0.5 M concentration).[1]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equiv).

  • A white precipitate will form immediately.[1]

  • Filter under Nitrogen (using a Schlenk frit to avoid moisture condensation during filtration).[1]

  • Wash with cold ether.[1] Dry under vacuum.[1][3][4]

References
  • Metrohm Application Bulletin. Titer determination in Karl Fischer titration. (Explains the necessity of buffering for basic amines to prevent stoichiometry errors).

  • Wulf, O. Azeotropic Distillation for Drying Organic Solvents.[1] Organic Process Research & Development.[1] (Details toluene-water azeotrope efficiency).

  • Stahl, P.H., & Wermuth, C.G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Authoritative text on stability of amine salts vs free bases). [1]

Sources

Troubleshooting

Storage conditions to prevent degradation of 1-(4-Chloro-benzyl)-piperidin-4-ol

Welcome to the technical support center for 1-(4-Chloro-benzyl)-piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Chloro-benzyl)-piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate. By understanding the principles behind proper storage and handling, you can prevent degradation and ensure the reliability of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 1-(4-Chloro-benzyl)-piperidin-4-ol.

Q1: What are the ideal storage conditions for 1-(4-Chloro-benzyl)-piperidin-4-ol?

A1: To maintain the chemical integrity of 1-(4-Chloro-benzyl)-piperidin-4-ol, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1] The recommended temperature range is typically between 2-8°C.[2] It is crucial to keep the container tightly sealed to prevent the ingress of moisture and air, which can lead to degradation.[1]

Q2: Why is it important to store this compound in a tightly sealed container?

A2: 1-(4-Chloro-benzyl)-piperidin-4-ol, like many piperidine derivatives, can be sensitive to moisture.[2] An improperly sealed container can allow atmospheric moisture to react with the compound, potentially leading to hydrolysis or other unwanted chemical reactions that degrade the material.[2] Furthermore, a tight seal prevents exposure to air, which can cause oxidation.[1]

Q3: Can I store 1-(4-Chloro-benzyl)-piperidin-4-ol at room temperature?

A3: While some piperidine compounds are stable at room temperature (15–25°C), it is generally recommended to store 1-(4-Chloro-benzyl)-piperidin-4-ol in a cooler environment, such as a refrigerator, to minimize the rate of potential degradation reactions.[2] High temperatures can accelerate chemical reactions, leading to the breakdown of the compound.[2]

Q4: What are the signs that my 1-(4-Chloro-benzyl)-piperidin-4-ol may have degraded?

A4: Visual inspection can sometimes reveal degradation. Look for changes in color, the appearance of impurities, or a change in the physical state of the compound. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to check for the presence of degradation products and to quantify the purity of the compound.

Q5: What materials are incompatible with 1-(4-Chloro-benzyl)-piperidin-4-ol?

A5: This compound should be stored away from strong oxidizing agents, acids, and acid chlorides.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions, as well as degradation of the compound.

II. Troubleshooting Guide: Investigating Potential Degradation

If you suspect that your 1-(4-Chloro-benzyl)-piperidin-4-ol has degraded, this guide will help you troubleshoot the issue.

Issue 1: Unexpected or inconsistent experimental results.

Underlying Cause: The most common reason for unexpected results is a change in the purity of the starting material due to degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).[1][2]

  • Perform a Purity Check: Use a validated analytical method, such as HPLC, to determine the purity of your current stock of 1-(4-Chloro-benzyl)-piperidin-4-ol. Compare this to the certificate of analysis that was provided with the compound upon purchase.

  • Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study by exposing small aliquots of the compound to stress conditions (e.g., acid, base, heat, oxidation).[4] This can help in identifying potential degradation products that might be interfering with your experiments.[4]

Issue 2: The compound has changed in appearance (e.g., color change).

Underlying Cause: A change in color or physical state can be a strong indicator of chemical degradation.

Troubleshooting Steps:

  • Isolate the Affected Batch: Do not use the material from the suspect container until its integrity has been verified.

  • Document the Changes: Note the specific changes in appearance and the storage conditions of the affected batch.

  • Analytical Verification: As with inconsistent results, an analytical purity check is essential to confirm degradation and identify any new impurities.

Logical Flow for Troubleshooting Degradation

The following diagram illustrates a systematic approach to troubleshooting suspected degradation of 1-(4-Chloro-benzyl)-piperidin-4-ol.

Caption: Troubleshooting workflow for suspected degradation.

III. Recommended Storage Conditions Summary

For quick reference, the following table summarizes the optimal storage conditions to prevent the degradation of 1-(4-Chloro-benzyl)-piperidin-4-ol.

ParameterRecommended ConditionRationale
Temperature 2 - 8°C (Refrigerated)Slows down the rate of potential chemical degradation.[2]
Atmosphere Inert gas (e.g., Argon, Nitrogen) if possible; otherwise, tightly sealed container.Prevents oxidation and reaction with atmospheric moisture.[1][5]
Light Store in an amber or opaque container in a dark location.Protects the compound from light-induced degradation.[2]
Moisture Store in a dry environment, consider using a desiccant.Prevents hydrolysis and other moisture-related reactions.[2]
Container Tightly sealed, appropriate chemical-resistant material (e.g., glass).Ensures protection from external environmental factors.[1][6]

By adhering to these guidelines, you can ensure the long-term stability of 1-(4-Chloro-benzyl)-piperidin-4-ol, leading to more reliable and reproducible research outcomes.

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (n.d.).
  • Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. (n.d.).
  • PIPERIDINE - Ataman Kimya. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • BENZYL CHLORIDE - Chemstock. (n.d.).
  • Protocols for handling and storage of 1-Benzylcyclododec-1-ene - Benchchem. (n.d.).
  • Safety Data Sheet: Benzyl alcohol - Carl ROTH. (n.d.).
  • 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet - ChemicalBook. (n.d.).
  • Safety Data Sheet: benzyl alcohol - Valudor Products. (n.d.).
  • Benzyl Chloride - SafeRack. (n.d.).
  • (1-(4-Chlorobenzyl)piperidin-4-yl)methanol - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, December 15).
  • Safety Data Sheet - Cayman Chemical. (2025, October 24).
  • 1-(4-Chlorobenzhydryl)piperazine | Biochemical Reagent | MedChemExpress. (n.d.).
  • 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 - PubChem. (n.d.).
  • 1-(4-Chloro-benzyl)-piperidine-4-carboxylic acid AldrichCPR | Sigma-Aldrich. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-Chlorobenzhydryl)piperazine - ChemicalBook. (2026, January 31).
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • 1-(4-Chlorobenzhydryl)piperazine technical grade, 90 303-26-4 - Sigma-Aldrich. (n.d.).
  • 1-(4-Chlorobenzyl)piperazine - Chem-Impex. (n.d.).
  • stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions - Benchchem. (n.d.).
  • CAS No : 23145-88-2 | Product Name : 1-(4-Chlorobenzyl)piperazine | Pharmaffiliates. (n.d.).
  • 4-Benzylpiperidine - Santa Cruz Biotechnology. (n.d.).
  • 4-(4-chlorobenzyl)piperidine - Links - Computational Toxicology and Exposure Online Resources. (2025, October 15).
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).

Sources

Optimization

Separation of unreacted 4-chlorobenzyl chloride from final product

The following Technical Support Guide is designed to assist researchers in the efficient removal of unreacted 4-chlorobenzyl chloride (4-CBC) from reaction mixtures. Topic: Purification Strategies for Alkylation Reaction...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to assist researchers in the efficient removal of unreacted 4-chlorobenzyl chloride (4-CBC) from reaction mixtures.

Topic: Purification Strategies for Alkylation Reactions Ticket ID: CHEM-SEP-4CBC Status: Open Safety Warning: 4-Chlorobenzyl chloride is a potent lachrymator .[1] All procedures described below must be performed in a properly functioning fume hood.

Triage: Select Your Purification Strategy

Before proceeding, identify the chemical nature of your final product to select the appropriate decontamination protocol.

Decision Matrix
  • Scenario A: Your Product is Neutral (e.g., Ether, Ester, Amide).[1]

    • Recommended Method:Liquid-Phase Quaternization (Method 1) .

    • Why: Converts the lipophilic halide into a hydrophilic salt, easily removed by water washing.[1]

  • Scenario B: Your Product is Basic/Acid-Sensitive (e.g., Tertiary Amine, Acetal).[1]

    • Recommended Method:Solid-Phase Scavenging (Method 2) .

    • Why: Avoids pH swings; impurities are removed via filtration.[1]

  • Scenario C: High-Throughput / Small Scale (< 100 mg).

    • Recommended Method:Solid-Phase Scavenging (Method 2) .

Triage Start START: Analyze Final Product IsNeutral Is the product Neutral? (Ether, Ester, Amide) Start->IsNeutral IsBasic Is the product Basic? (Amine, Pyridine) IsNeutral->IsBasic NO Method1 METHOD 1: Liquid-Phase Quaternization (Use Et3N or DABCO) IsNeutral->Method1 YES IsBasic->Method1 NO (Acidic/Other) Method2 METHOD 2: Solid-Phase Scavenging (Use Thiol/Amine Resin) IsBasic->Method2 YES

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability.

Technical Modules

Method 1: Liquid-Phase Quaternization (The "Salt-Wash" Protocol)

Best for: Neutral products (Ethers, Esters).[1] Mechanism: Nucleophilic substitution (


) using a tertiary amine to generate a water-soluble quaternary ammonium salt.[1]

Theory: 4-Chlorobenzyl chloride is highly lipophilic (LogP ~3.2), making it difficult to separate from other organic products via chromatography.[1] By reacting the excess halide with a tertiary amine (like Triethylamine or DABCO), you convert the halide into a charged quaternary ammonium species.



This salt partitions quantitatively into the aqueous layer during extraction, leaving the pure product in the organic phase.

Protocol:

  • Reaction Check: Ensure the main reaction is complete via TLC.[1][2]

  • Quench: Add 1.5 - 2.0 equivalents (relative to the excess halide) of Triethylamine (Et3N) or DABCO directly to the reaction mixture.

    • Tip: DABCO reacts faster than Et3N due to less steric hindrance but is harder to remove if used in large excess.[1]

  • Heat: Stir the mixture at 40–50°C for 30–60 minutes .

    • Validation: Spot TLC.[1][2] The high-Rf spot corresponding to 4-CBC should disappear (or stay at the baseline as a salt).[1]

  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).[3][4][5]

    • Wash 2x with Water .[1] (The quaternary salt moves to the water).

    • Wash 1x with Brine .[1]

    • Dry over

      
      , filter, and concentrate.
      

Quaternization Step1 Crude Mixture (Product + 4-CBC) Step2 Add Tertiary Amine (Et3N or DABCO) Heat 50°C Step1->Step2 Step3 Form Quaternary Salt [4-CBC-N+] Cl- Step2->Step3 Step4 Aq. Wash Step3->Step4 ResultOrg Organic Layer: Pure Product Step4->ResultOrg ResultAq Aqueous Layer: Quat. Salt (Waste) Step4->ResultAq

Figure 2: Workflow for the Liquid-Phase Quaternization strategy.

Method 2: Solid-Phase Scavenging (The "Filter-Away" Protocol)

Best for: Basic products (Amines), Acid-sensitive compounds, or small-scale library synthesis.[1] Mechanism: The electrophilic benzyl chloride reacts with a nucleophilic polymer resin. The impurity becomes covalently bound to the solid support and is removed via filtration.

Recommended Scavengers:

  • Thiol Resins (e.g., Si-Thiol, PS-Thiophenol): Excellent nucleophiles, effective at room temperature.[1]

  • Amine Resins (e.g., PS-Trisamine, PS-Piperidine): Good alternatives if thiols are unavailable.[1]

Protocol:

  • Calculate Loading: Determine the excess 4-CBC in your reaction.[1] Use 3–4 equivalents of scavenger resin relative to the excess halide.

  • Incubate: Add the resin to the reaction mixture.

    • Solvent: Ensure the solvent swells the resin (DCM, THF, and DMF are good; MeOH is poor for polystyrene resins).

    • Conditions: Shake/stir gently at RT for 4–12 hours (or 50°C for 2 hours).

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.[1]

  • Concentrate: The filtrate contains the product free of the alkyl halide.

Comparative Data: Scavenger Efficiency

Scavenger TypeReactivity w/ 4-CBCOptimal pHRemoval MethodCost
Triethylamine (Liquid) Moderate (Requires Heat)BasicAqueous WashLow
PS-Thiophenol (Resin) High (Fast)Neutral/BasicFiltrationHigh
PS-Trisamine (Resin) ModerateBasicFiltrationMedium
Morpholine (Liquid) HighBasicAcid Wash*Low

*Note: The Morpholine method (reacting to form a tertiary amine then washing with acid) is effective but risky if your product has basic sites.

Frequently Asked Questions (FAQ)

Q1: Why not just use column chromatography? A: 4-Chlorobenzyl chloride is non-polar and often co-elutes with non-polar products.[1] Furthermore, benzyl halides can be unstable on silica gel, causing streaking that contaminates fractions.[1] Chemical removal (Method 1 or 2) is superior for purity.

Q2: I used Method 1 (Triethylamine), but the impurity is still there. Why? A: 4-Chlorobenzyl chloride is less reactive than benzyl chloride due to the electron-withdrawing chlorine on the ring (though the effect is minor, steric hindrance matters).

  • Fix: Switch to a more nucleophilic amine like DABCO or N-Methylmorpholine .[1]

  • Fix: Increase temperature to reflux (if product is stable).

  • Fix: Add a catalytic amount of NaI (Sodium Iodide) (Finkelstein condition) to generate the more reactive benzyl iodide in situ.

Q3: Can I use simple evaporation (Rotavap)? A: No. The boiling point of 4-chlorobenzyl chloride is approximately 214–222°C [1].[1] It will not be removed under standard high-vacuum conditions without subjecting your product to thermal degradation.[1]

Q4: My product is an amine. Can I use the Morpholine wash? A: No. If you use morpholine to scavenge the halide, you generate a tertiary amine impurity. To remove it, you would typically wash with dilute HCl.[1] However, this will also protonate your amine product, dragging it into the water layer.[1] Use Method 2 (Resins) or Method 1 (Quaternization) , as the quaternary salt is water-soluble without needing acid.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7723, 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]

  • Sopachem. (n.d.).[1] Solid-Supported Reagents and Scavengers.[1][6] Retrieved from [Link]

  • ResearchGate. (2014).[1] How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • Hunt, I. (n.d.).[1] Chapter 11: Eliminations of Benzylic Systems. University of Calgary.[1] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 1-(4-Chloro-benzyl)-piperidin-4-ol

Executive Summary Compound: 1-(4-Chloro-benzyl)-piperidin-4-ol CAS: 39512-49-7 (Generic) / 56108-25-9 (HCl salt) Role: Critical pharmacophore intermediate. Used in the synthesis of butyrophenone antipsychotics (e.g., Hal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(4-Chloro-benzyl)-piperidin-4-ol CAS: 39512-49-7 (Generic) / 56108-25-9 (HCl salt) Role: Critical pharmacophore intermediate. Used in the synthesis of butyrophenone antipsychotics (e.g., Haloperidol) and antihistamines.

This guide provides a structural elucidation framework for 1-(4-Chloro-benzyl)-piperidin-4-ol. Unlike standard datasheets, this document compares the spectral performance of different solvent systems (CDCl₃ vs. DMSO-d₆) and evaluates Quantitative NMR (qNMR) as a superior alternative to HPLC for purity assessment during early-stage development.

Structural Assignment Strategy

The assignment of this molecule relies on distinguishing the piperidine ring protons (chair conformation) and the para-substituted aromatic system.

Assignment Logic Workflow

The following diagram outlines the decision tree for assigning resonances based on scalar coupling and chemical environment.

NMR_Assignment_Logic Start Start: 1H NMR Spectrum Aromatic Region 7.0 - 7.5 ppm Identify AA'BB' System Start->Aromatic Benzylic Region ~3.5 ppm Identify Singlet (2H) Start->Benzylic Methine Region ~3.6 - 3.8 ppm Identify H-4 (CH-OH) Start->Methine Ring Region 1.5 - 2.8 ppm Piperidine CH2s Start->Ring Decision_Cl Confirm p-Cl Subst. (Symmetric Doublets) Aromatic->Decision_Cl Integration 4H Decision_OH Solvent Check (CDCl3 vs DMSO) Methine->Decision_OH H-2/6 (Eq/Ax) H-2/6 (Eq/Ax) Ring->H-2/6 (Eq/Ax) Downfield (~2.7/2.1) H-3/5 (Eq/Ax) H-3/5 (Eq/Ax) Ring->H-3/5 (Eq/Ax) Upfield (~1.8/1.5) Confirm Structure Confirm Structure Decision_Cl->Confirm Structure J ~ 8.5 Hz Broad Singlet (CDCl3) Broad Singlet (CDCl3) Decision_OH->Broad Singlet (CDCl3) Exchange Doublet (DMSO-d6) Doublet (DMSO-d6) Decision_OH->Doublet (DMSO-d6) H-OH Coupling

Figure 1: Logic flow for the structural assignment of 1-(4-Chloro-benzyl)-piperidin-4-ol, highlighting the critical decision points for confirming the para-substitution and hydroxyl group.

Spectral Characterization (Reference Data)

1H NMR Data Table (Solvent: CDCl₃, 400 MHz)

Note: Values are standardized based on the N-benzyl-4-hydroxypiperidine analog, adjusted for the electron-withdrawing effect of the p-chloro substituent.

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Notes
Ar-H (2,6) 7.28Doublet (d)2H~8.4Ortho to CH₂ group. Part of AA'BB'.[1][2][3]
Ar-H (3,5) 7.31Doublet (d)2H~8.4Ortho to Cl. Part of AA'BB'.[1][2][3]
Benzylic CH₂ 3.48Singlet (s)2H-Sharp singlet confirms N-alkylation.
H-4 3.70Multiplet (m)1H-Methine proton geminal to OH.
H-2/6 (eq) 2.75Broad d/m2H-Equatorial protons (deshielded).
H-2/6 (ax) 2.15Triplet (td)2H~11.0, 2.5Axial protons (shielded).
H-3/5 (eq) 1.88Multiplet2H-Equatorial protons.
H-3/5 (ax) 1.60Multiplet2H-Axial protons.
OH ~1.8 (var)Broad s1H-Highly variable; concentration dependent.

Comparative Analysis: Solvent Performance

Choosing the correct solvent is not merely about solubility; it dictates the "performance" of the spectrum regarding resolution and exchangeable protons.

CDCl₃ vs. DMSO-d₆
FeatureCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide-d6)Recommendation
Solubility ExcellentExcellentCDCl₃ for routine checks.
OH Signal Usually invisible or broad singlet (exchanges with trace water).Sharp doublet (couples with H-4).DMSO-d₆ for full characterization.
H-4 Signal Multiplet (unresolved).Distinct multiplet (couples to OH).DMSO-d₆ for stereochemistry.
Water Peak ~1.56 ppm (can overlap with H-3/5).~3.33 ppm (clear of aliphatic region).DMSO-d₆ avoids overlap.

Expert Insight: If you are monitoring the purity of the alcohol, use DMSO-d₆ . The presence of the OH doublet (approx. 4.6 ppm, J=4.5 Hz) confirms that the hydroxyl proton is not exchanging rapidly, often indicating a drier, purer sample free of acidic impurities.

Performance Comparison: qNMR vs. HPLC

For this specific intermediate, Quantitative NMR (qNMR) offers a distinct advantage over HPLC, particularly during the optimization of the reduction step from the ketone.

Methodological Comparison
Performance MetricHPLC (UV Detection)qNMR (Internal Standard)
Reference Standard Required. Must have a pure sample of the specific product to build a calibration curve.Not Required. Uses a universal internal standard (e.g., Maleic Acid, TCNB).
Response Factor Variable. The Cl-benzyl and Piperidine rings absorb differently at 210/254 nm.Uniform. 1H response is molar-based (1:1 ratio).
Setup Time High (Column equilibration, mobile phase prep).Low (Dissolve and shoot).
Precision 0.5 - 1.0%< 1.0% (with proper relaxation delay).
Experimental Protocol: Purity by qNMR

Objective: Determine purity of 1-(4-Chloro-benzyl)-piperidin-4-ol without a specific reference standard.

  • Internal Standard Selection: Use Maleic Acid (Singlet at 6.2 ppm in DMSO-d6) or 1,3,5-Trimethoxybenzene (Singlet at 6.1 ppm). Ensure the standard signal does not overlap with the aromatic AA'BB' system (7.2-7.4 ppm).

  • Sample Prep:

    • Weigh approx. 10 mg of Sample (

      
      ) (Precision: 0.01 mg).
      
    • Weigh approx. 5 mg of Internal Standard (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d₆.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical for full relaxation of aromatic protons).

    • Scans: 16 or 32.

  • Calculation:

    
    [4]
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 2 for Benzylic CH2, 2 for Maleic Acid)
      
    • 
      : Molecular Weight[3][5][6][7]
      

Reaction Monitoring Workflow (Ketone Reduction)

The most common synthesis route involves the reduction of 1-(4-chlorobenzyl)piperidin-4-one . NMR is the most efficient tool to monitor this conversion.

Spectral Evolution
  • Starting Material (Ketone): Shows sharp triplets for H-2/6 and H-3/5. No methine proton at 3.7 ppm.

  • Product (Alcohol): Appearance of the H-4 methine multiplet at 3.7 ppm.[8] Shift of H-3/5 protons upfield.

Reaction_Monitoring Ketone Ketone Precursor (C=O) Reaction Reduction (NaBH4 / MeOH) Ketone->Reaction Spec_Ketone NMR: No H-4 Signal Alpha protons ~2.4 ppm Ketone->Spec_Ketone Alcohol Target Alcohol (CH-OH) Reaction->Alcohol Spec_Alcohol NMR: New Signal H-4 (~3.7 ppm) Alcohol->Spec_Alcohol

Figure 2: Reaction monitoring pathway. The disappearance of the ketone alpha-protons and appearance of the H-4 methine signal are the primary indicators of conversion.

References

  • BenchChem. (2025).[9] (1-(4-Chlorobenzyl)piperidin-4-yl)methanol - Derivation from Piperidin-4-ones. Retrieved from

  • National Institutes of Health (NIH). (2023). Quantitative 1H NMR spectroscopy (qNMR) vs HPLC for Carbohydrate Analysis. Molecules, 28(2). Retrieved from

  • ChemicalBook. (2024). 1-Benzyl-4-hydroxypiperidine 1H NMR Spectrum Data. Retrieved from

  • Almac Group. (2024). Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis. Retrieved from

  • Royal Society of Chemistry. (2012). Characterization of N-benzyl piperidine derivatives (Supporting Info). Retrieved from

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 1-(4-Chloro-benzyl)-piperidin-4-ol and Its Isomers

Abstract In the landscape of pharmaceutical development, the piperidine scaffold is a cornerstone, integral to over twenty classes of therapeutics.[1][2] The compound 1-(4-chloro-benzyl)-piperidin-4-ol serves as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the piperidine scaffold is a cornerstone, integral to over twenty classes of therapeutics.[1][2] The compound 1-(4-chloro-benzyl)-piperidin-4-ol serves as a critical building block in the synthesis of more complex drug candidates.[1] Ensuring its purity is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). The primary analytical challenge lies in the separation of the target molecule from its closely related process impurities, particularly positional isomers that may arise during synthesis. This guide provides an in-depth, objective comparison of the two leading chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the causality behind methodological choices, present supporting experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal separation strategy.

The Analytical Challenge: Structure, Isomers, and Chromatographic Hurdles

1-(4-Chloro-benzyl)-piperidin-4-ol is a tertiary amine featuring a polar hydroxyl group and a non-polar chlorobenzyl moiety. While the parent molecule itself is achiral, its synthesis can introduce isomeric impurities that are critical to resolve.

  • The Isomeric Impurities : The most common and challenging impurities are the positional isomers of the chlorobenzyl group: 1-(2-chloro-benzyl)-piperidin-4-ol (ortho-isomer) and 1-(3-chloro-benzyl)-piperidin-4-ol (meta-isomer). These isomers share the same molecular weight and similar polarities, making their separation a non-trivial task that demands high-resolution chromatographic techniques.

  • Key Chromatographic Hurdles : The primary obstacle in the analysis of this compound is the basicity of the piperidine nitrogen. On standard silica-based stationary phases, this basic amine can interact strongly with acidic residual silanol groups, leading to significant peak tailing, poor resolution, and compromised quantification.[3] Therefore, any successful chromatographic method must effectively mitigate these secondary interactions.

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Prep (1 mg/mL in Diluent) Inject Inject Sample (5 µL) SamplePrep->Inject MobilePhase Mobile Phase Prep (0.1% Formic Acid) MobilePhase->Inject Separate Gradient Elution (Phenyl-Hexyl Column) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Report Generate Report (Purity, Resolution) Integrate->Report Method_Selection node_result node_result Start Primary Goal? HighThroughput High Throughput Screening? Start->HighThroughput Speed GreenChem 'Green' Chemistry Initiative? Start->GreenChem Sustainability PrepScale Preparative Scale Needed? Start->PrepScale Scale SFC_Choice Consider SFC HighThroughput->SFC_Choice Yes HPLC_Choice Standard RP-HPLC is a robust choice HighThroughput->HPLC_Choice No GreenChem->SFC_Choice Yes GreenChem->HPLC_Choice No PrepScale->SFC_Choice Yes PrepScale->HPLC_Choice No

Sources

Validation

A Researcher's Guide to the Structural Confirmation of 1-(4-Chloro-benzyl)-piperidin-4-ol: A Comparative Analysis of Elemental Analysis and Spectroscopic Techniques

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity and purity is paramount. For novel compounds such as 1-(4-Chloro-benzyl)-piperidin-4-ol, a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity and purity is paramount. For novel compounds such as 1-(4-Chloro-benzyl)-piperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry, this validation underpins the reliability of all subsequent biological and pharmacological evaluations. This guide provides an in-depth comparison of classical elemental analysis with modern spectroscopic methods for the structural elucidation of this target compound, offering researchers and drug development professionals a comprehensive framework for analytical strategy.

The Foundational Role of Elemental Analysis

Elemental analysis (EA) serves as a fundamental technique for determining the elemental composition of a compound. It provides the empirical formula by quantifying the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and, in this case, chlorine (Cl). For 1-(4-Chloro-benzyl)-piperidin-4-ol, with a molecular formula of C₁₂H₁₆ClNO, the theoretical elemental composition provides a baseline for purity assessment.

Theoretical vs. Experimental Data: A Comparative Table

A pure sample of 1-(4-Chloro-benzyl)-piperidin-4-ol should yield experimental elemental analysis data that closely aligns with the theoretical values calculated from its molecular formula. The generally accepted tolerance for agreement between found and calculated values is within ±0.4%.[1]

ElementTheoretical Mass %Expected Experimental Mass % Range
Carbon (C)63.29%62.89% - 63.69%
Hydrogen (H)7.08%6.68% - 7.48%
Chlorine (Cl)15.57%15.17% - 15.97%
Nitrogen (N)6.15%5.75% - 6.55%
Oxygen (O)7.03%(Typically determined by difference)

Note: The molecular weight of 1-(4-Chloro-benzyl)-piperidin-4-ol is 225.71 g/mol .[2][3]

Experimental Protocol for Elemental Analysis

The combustion method is the standard for CHN analysis. For the determination of chlorine, methods such as titration or ion chromatography are often employed after combustion or oxygen flask decomposition.

CHN Analysis Workflow

cluster_0 Sample Preparation & Analysis Sample Weigh ~2mg of 1-(4-Chloro-benzyl)-piperidin-4-ol Combustion Combust sample at >900°C in an oxygen-rich environment Sample->Combustion Reduction Pass through reduction tube (e.g., copper) to convert NOx to N₂ Combustion->Reduction Separation Separate gases (CO₂, H₂O, N₂) via gas chromatography Reduction->Separation Detection Detect gases using a thermal conductivity detector Separation->Detection Calculation Calculate elemental percentages Detection->Calculation cluster_1 Chlorine Determination Decomposition Decompose sample (e.g., oxygen flask combustion) Absorption Absorb combustion products in a suitable solution Decomposition->Absorption Titration Titrate with a standardized silver nitrate solution Absorption->Titration Endpoint Determine endpoint (e.g., potentiometrically) Titration->Endpoint Calculation Calculate chlorine percentage Endpoint->Calculation

Figure 2: Workflow for Chlorine Elemental Analysis.

Alternative and Complementary Analytical Techniques

While elemental analysis provides crucial information on the elemental composition, it does not offer insights into the compound's structure or the presence of isomers. Therefore, a multi-technique approach is essential for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 1-(4-Chloro-benzyl)-piperidin-4-ol, both ¹H and ¹³C NMR would be indispensable.

  • ¹H NMR: Would confirm the presence and connectivity of all protons, including the characteristic signals for the aromatic protons on the chlorobenzyl group, the piperidine ring protons, and the hydroxyl proton.

  • ¹³C NMR: Would show the number of unique carbon environments, confirming the presence of the 12 carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(4-Chloro-benzyl)-piperidin-4-ol, high-resolution mass spectrometry (HRMS) would be particularly valuable.

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.71 g/mol ). The isotopic pattern of this peak, due to the presence of ³⁵Cl and ³⁷Cl, would be a definitive indicator of a chlorine-containing compound.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information, for instance, showing the loss of the chlorobenzyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 1-(4-Chloro-benzyl)-piperidin-4-ol, the IR spectrum would be expected to show:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

  • A C-Cl stretching vibration, typically in the fingerprint region.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Elemental composition (C, H, N, Cl)Confirms empirical and molecular formula; high accuracy for purity assessment.Provides no direct structural information; destructive.
NMR Spectroscopy Detailed structural connectivity.Unambiguous structure elucidation; non-destructive.Can be less sensitive for purity determination of some impurities.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; confirms molecular formula and presence of halogens.Isomers may not be distinguishable; can be destructive.
IR Spectroscopy Presence of functional groups.Rapid and non-destructive.Provides limited structural information on its own.

Conclusion: An Integrated Approach for Unquestionable Confirmation

For the definitive confirmation of the structure and purity of 1-(4-Chloro-benzyl)-piperidin-4-ol, a single analytical technique is insufficient. While elemental analysis provides a robust and quantitative measure of elemental composition and purity, it must be integrated with spectroscopic methods. The combination of elemental analysis with NMR and mass spectrometry provides an orthogonal and comprehensive data package that leaves no ambiguity regarding the identity and integrity of the synthesized compound. This multi-faceted approach is the cornerstone of rigorous scientific research and a critical component in the progression of drug development pipelines.

References

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • ResearchGate. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. [Link]

  • PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. [Link]

  • IOSR Journal of Applied Chemistry. Synthesis, Growth and Characterization of a New Nonlinear Optical Peperidine Derivative. [Link]

  • RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • ACS Publications. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

  • National Center for Biotechnology Information. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • NIST. Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. [Link]

  • ResearchGate. (PDF) An International Study Evaluating Elemental Analysis. [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

  • Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(4-Chloro-benzyl)-piperidin-4-ol

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Chloro-benzyl)-piperidin-4-ol. As a trusted partner in research and development, we are...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Chloro-benzyl)-piperidin-4-ol. As a trusted partner in research and development, we are committed to providing value beyond the product itself by ensuring our customers have the information they need to maintain a safe and compliant laboratory environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Core Hazard Profile: Understanding the "Why" Behind the Precautions

1-(4-Chloro-benzyl)-piperidin-4-ol is a substituted piperidine derivative containing a halogenated aromatic moiety. This structure suggests a number of potential hazards that dictate its handling and disposal protocols.

  • Corrosivity and Irritation: The piperidine functional group is basic and can be corrosive or irritating to the skin and eyes.[4] Analogous compounds like 1-(4-Chlorobenzhydryl)piperazine are classified as causing severe skin burns and eye damage.[3][5]

  • Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1][4] The presence of the chlorobenzyl group also contributes to its potential toxicity.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[6] Therefore, release into drains or waterways must be strictly avoided.[3]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition is likely to produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[7][8] This is a critical consideration for both emergency response and the selection of a final disposal method.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazard profile, a stringent PPE protocol is mandatory when handling 1-(4-Chloro-benzyl)-piperidin-4-ol for any purpose, including disposal.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).To prevent skin contact and absorption. Always check the glove manufacturer's compatibility chart.
Eye Protection Splash-proof safety goggles and a full-face shield.To protect against splashes that can cause severe eye damage.[2]
Body Protection Flame-retardant lab coat and closed-toe shoes.To protect skin from accidental contact and provide a barrier against spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To minimize the inhalation of any vapors or aerosols.

Spill Management: Immediate and Controlled Response

Accidental spills must be managed promptly and safely to mitigate risks.

Small Spills:
  • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.

  • Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[1] Do not use combustible materials like paper towels as an absorbent.

  • Collect: Carefully scoop the absorbed material and any contaminated soil into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

Large Spills:
  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Alert Emergency Responders: Contact your institution's emergency response team and inform them of the nature and scale of the spill.

  • Prevent Spread: If it can be done without risk, prevent the spill from entering drains or waterways.[2]

Step-by-Step Disposal Protocol

The disposal of 1-(4-Chloro-benzyl)-piperidin-4-ol must be handled as a controlled hazardous waste stream from collection to final disposition.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste Stream (Unused chemical, contaminated labware, spill cleanup material) B Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C Select a Designated, Compatible Hazardous Waste Container B->C D Transfer Waste into Container (Avoid creating dust or splashes) C->D E Securely Seal and Label Container ('Hazardous Waste', full chemical name, date) D->E F Store in a Designated, Secure, and Well-Ventilated Accumulation Area E->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Company F->G H Provide Accurate Waste Characterization (Mention halogenated organic compound) G->H I High-Temperature Incineration (Likely disposal method) H->I

Caption: Workflow for the proper disposal of 1-(4-Chloro-benzyl)-piperidin-4-ol.

Detailed Procedural Steps:
  • Waste Segregation: It is crucial to prevent the mixing of this waste with incompatible materials. Keep it separate from strong oxidizing agents, acids, and acid chlorides to avoid violent reactions.[9]

  • Waste Collection:

    • Collect all waste containing 1-(4-Chloro-benzyl)-piperidin-4-ol, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent paper), in a designated hazardous waste container.[2]

    • The container must be made of a compatible material (e.g., polyethylene) and be in good condition with a secure, sealable lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "1-(4-Chloro-benzyl)-piperidin-4-ol".[2]

    • Include relevant hazard pictograms (e.g., corrosive, toxic, environmentally hazardous) as per your institution's policy and OSHA's Hazard Communication Standard.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • The storage area should be away from heat, sparks, and open flames.[4]

  • Final Disposal:

    • The disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of it through standard laboratory drains or as regular trash.

    • When arranging for disposal, provide a complete and accurate description of the waste. Because this is a halogenated organic compound, it will likely require high-temperature incineration with off-gas scrubbing to prevent the release of HCl and other toxic products into the atmosphere.

    • While not explicitly listed, waste containing this compound may fall under EPA hazardous waste codes for halogenated organic compounds, such as F002, if it is a spent solvent, or be classified based on its characteristics (e.g., toxicity, corrosivity).[10][11][12] Your hazardous waste contractor can assist in making the proper waste code determination.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. U.S. EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. U.S. EPA. [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]

  • WMSolutions.com. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. [Link]

  • Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33]. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chlorobenzyl Alcohol,99%. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

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